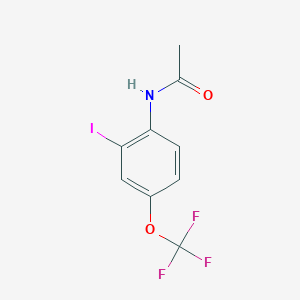

N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide

Description

N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide is a fluorinated acetamide derivative with a phenyl ring substituted at the 2-position with an iodine atom and at the 4-position with a trifluoromethoxy (-OCF₃) group. The molecular formula is C₉H₇F₃INO, with a molecular weight of 329.06 g/mol and a density of 1.847 ± 0.06 g/cm³ . This compound is part of a broader class of halogenated acetamides, which are of interest in medicinal chemistry and materials science due to the electronic and steric effects of substituents like iodine and trifluoromethoxy groups.

Properties

IUPAC Name |

N-[2-iodo-4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3INO2/c1-5(15)14-8-3-2-6(4-7(8)13)16-9(10,11)12/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPCAXNLRRVTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine reagents, trifluoromethoxy sources, and acetamide derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide may involve large-scale chemical reactors where the precursor compounds are reacted in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reactions are typically carried out under controlled temperature, pressure, and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

The compound has been explored for various pharmacological effects, including:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus as well as antifungal activity against Aspergillus niger .

- Anticancer Potential : Research indicates that thiazole derivatives can interact with multiple cellular targets involved in cancer progression. Their ability to modulate signaling pathways presents opportunities for developing anticancer therapies.

- Anti-inflammatory Effects : Some studies suggest that thiazole compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Interaction Studies

Understanding the interactions of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide with biological targets is crucial for elucidating its mechanism of action. Binding affinity studies reveal its potential to inhibit key enzymes involved in microbial resistance and cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide with key analogs, focusing on substituent patterns and physicochemical properties:

Key Observations :

- Positional Isomerism : The compound N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide differs from the target compound only in substituent positions, resulting in distinct electronic environments. The iodine atom at position 2 in the target compound may enhance steric hindrance compared to the trifluoromethyl group at the same position in the isomer .

- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group is more electron-withdrawing than -CF₃, which could influence reactivity in synthetic applications or binding interactions in biological systems .

Pharmacological and Functional Comparisons

Sodium Channel Modulation

Aminotriazine-based acetamides (e.g., Compound 52 in ) with trifluoromethoxy benzyl groups exhibit inhibition of tetrodotoxin-sensitive sodium channels, suggesting that the trifluoromethoxy moiety may play a role in modulating ion channel activity.

Analgesic and Anti-inflammatory Activity

N-Phenylacetamide sulphonamides (e.g., Compound 35) demonstrate significant analgesic and anti-hypernociceptive effects, likely due to sulphonamide-enhanced interactions with inflammatory targets. The absence of a sulphonamide group in the target compound may limit direct comparability, but its iodine substituent could improve membrane permeability, offsetting this disadvantage .

Fluorinated Building Blocks

Both the target compound and N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide are marketed as fluorinated building blocks for drug discovery. The iodine atom in the former may offer advantages in radiolabeling or as a heavy atom in crystallography .

Biological Activity

N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide features a phenyl ring substituted with both iodine and trifluoromethoxy groups, which are known to influence its biological interactions. The presence of electron-withdrawing groups like trifluoromethoxy can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, the trifluoromethoxy group is associated with increased interactions through hydrogen bonding and pi-stacking with target proteins, which can enhance binding affinity and specificity .

Biological Activity Overview

-

Anticancer Activity :

- Compounds with similar substituents have shown significant cytotoxic effects against various cancer cell lines. For example, studies on related compounds demonstrated inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy .

- The cytotoxicity of N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide can be hypothesized based on the activities observed in structurally related compounds.

-

Enzyme Inhibition :

- The presence of halogen atoms in the structure has been linked to the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammatory processes .

- In vitro studies indicate that derivatives of this compound could exhibit moderate inhibitory effects against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR for N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide can be analyzed through comparisons with other derivatives. The following table summarizes findings from related compounds:

| Compound | Substituents | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | 4-Trifluoromethyl | 10.4 | AChE Inhibition |

| Compound B | 3-Fluorophenyl | 15.2 | COX-2 Inhibition |

| Compound C | 4-Chlorophenyl | 5.4 | Dual AChE & BChE Inhibition |

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the efficacy of a series of trifluoromethyl-substituted acetamides against MCF-7 breast cancer cells, revealing that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM . This suggests that N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide may also possess similar anticancer properties.

- Inhibition of Cholinesterases :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.